
Desmopressin
概要
説明
Desmopressin (1-deamino-8-D-arginine vasopressin) is a synthetic analogue of vasopressin, a natural antidiuretic hormone (ADH) produced by the posterior pituitary gland. It selectively binds to V2 receptors in the renal collecting ducts, reducing urine output by promoting water reabsorption. This compound is clinically approved for:
- Nocturnal enuresis in children (reduces bedwetting by 1–2 nights/week compared to placebo) .
- Hemophilia A and von Willebrand disease (increases plasma factor VIII and von Willebrand factor by 2–4x baseline) .
- Diabetes insipidus (oral or intranasal formulations restore urine osmolality).
Its pharmacokinetic profile varies by formulation: oral tablets (bioavailability: 0.08–0.16%), nasal spray (3–5%), and intravenous administration (immediate effect) .
準備方法
Liquid-Phase Peptide Synthesis (LPPS) Method
Stepwise Synthesis and Coupling Reactions
The LPPS method described in WO2015001134A2 employs Z-Tyr-Phe-OBzl as a key intermediate, synthesized via PyBOP/HOBt-mediated coupling of Z-Tyr-OH and Tos.H-Phe-OBzl . Critical steps include:
-
Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks coupling efficiency, ensuring >98% completion .
-
Purification : Post-reaction mixtures undergo sequential washes with 5% NaHCO₃, 10% KHSO₄, and brine to remove byproducts .
-
Evaporation : Solvent removal via vacuum evaporation (<50°C) preserves peptide integrity .
Final Product Isolation and Analysis
The crude peptide is precipitated, washed with petroleum ether, and dried under vacuum (<45°C). Final quality control involves:
Table 1: Key Parameters in LPPS of this compound
Parameter | Specification | Source |
---|---|---|
Coupling Agent | PyBOP/HOBt | |
Reaction Temperature | 20 ± 2°C | |
Washing Solutions | NaHCO₃, KHSO₄, brine | |
Final Purity (HPLC) | ≥99.5% |
Solid-Phase Peptide Synthesis (SPPS) Methods
Traditional Boc/Benzyl Chemistry
Early SPPS methods (WO2011011342A9) used Boc-protected amino acids and benzyl side-chain protection, requiring HF for resin cleavage . Drawbacks included:
-
HF Handling Risks : Corrosive and toxic byproduct formation .
-
Low Cyclization Efficiency : Additional purification steps needed pre-cyclization .
Modern Fmoc-Based SPPS
Recent protocols (CN104926927A) utilize Fmoc-protected amino acids and acid-labile resins (e.g., Rink amide), eliminating HF use . Key improvements:
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups .
-
Coupling : HBTU/HOBt activates carboxyl groups, achieving >95% coupling efficiency .
-
Cyclization : I₂ in DMF oxidizes cysteine and mercaptopropionyl residues, forming disulfide bridges in situ .
Environmentally Optimized SPPS
A Triton X-100/water swelling system reduces organic solvent consumption by 40% compared to traditional SPPS . Post-synthesis cleavage uses trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), yielding this compound with 92–95% purity before HPLC refinement .
Table 2: Comparison of SPPS Methodologies
Hybrid and Innovative Approaches
Fragment Condensation Strategies
WO2015001134A2’s LPPS method synthesizes this compound in four fragments, later condensed via sequential coupling . Advantages include:
-
Simplified Purification : Isolated fragments reduce impurity carryover .
-
Scalability : Suitable for multi-kilogram batches (11–17 kg scale) .
Continuous Flow Chromatography
Thin-film evaporation (TFE) systems concentrate peptide solutions to ≤15 g/L, enhancing acetonitrile removal efficiency by 30% compared to rotary evaporation . TFE parameters include:
Critical Analysis of Methodologies
Yield and Purity Considerations
-
LPPS : Achieves higher purity (99.5%) but lower yields (70–75%) due to multi-step isolation .
-
SPPS : Offers better yields (80–85%) but requires rigorous HPLC purification .
Environmental Impact
Fmoc-based SPPS with Triton X-100 reduces waste generation by 25%, aligning with green chemistry principles .
化学反応の分析
デスモプレシンは、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます。 液相酸化によるジスルフィド結合の形成は、その合成における重要なステップです . これらの反応で使用される一般的な試薬には、酸化のためのヨウ素、ペプチドカップリングと切断のためのさまざまな酸と塩基が含まれます . これらの反応から生成される主な生成物は、生物学的に活性なデスモプレシン酢酸塩です .
科学研究の応用
デスモプレシンは、幅広い科学研究の応用範囲を持っています。 医学では、中心性尿崩症、夜尿症、血友病Aやフォン・ヴィレブランド病などの出血性疾患の治療に使用されます . また、腎臓機能の評価や、過剰な排尿を引き起こす状態の管理のための診断検査にも使用されます . 生物学では、デスモプレシンは、水分バランスの調節とさまざまな生理学的プロセスにおけるバソプレシン受容体の役割を研究するために使用されます .
科学的研究の応用
Clinical Applications
-
Nocturnal Enuresis
- Description : Nocturnal enuresis, commonly known as bedwetting, is prevalent in children. Desmopressin is effective in reducing nocturnal urine production.
- Case Study : A study involving 30 children with monosymptomatic nocturnal enuresis demonstrated significant improvements in sleep quality and psychological functioning after six months of this compound treatment, highlighting its benefits beyond mere symptom control .
-
Diabetes Insipidus
- Description : Central diabetes insipidus is characterized by insufficient secretion of vasopressin. This compound effectively manages this condition by mimicking the action of natural vasopressin.
- Clinical Evidence : this compound has been shown to significantly reduce urine output and increase urine concentration in patients with central diabetes insipidus, improving their quality of life .
-
Bleeding Disorders
- Description : this compound is used to treat mild to moderate hemophilia A and von Willebrand disease by promoting the release of factor VIII from endothelial cells.
- Clinical Application : In patients undergoing minor surgical procedures, this compound administration has been associated with reduced bleeding episodes . A review noted that this compound could be beneficial for managing bleeding during surgeries in patients with these conditions .
- Nocturia
- Other Potential Uses
Comparative Data Table
作用機序
デスモプレシンは、体内の水分バランスを調節するホルモンであるバソプレシンの作用を模倣することで効果を発揮します . 腎臓のバソプレシン受容体、特にネフロンの遠位部と集合管に位置するV2受容体に結合します . この結合は、シグナル伝達カスケードを活性化し、細胞膜へのアクアポリンチャネルの挿入を増加させ、水の再吸収を強化し、尿の産生を減少させます . デスモプレシンは、血栓形成に不可欠な第VIII因子とフォン・ヴィレブランド因子のレベルも増加させます .
類似の化合物との比較
デスモプレシンは、その抗利尿作用の増強と血圧上昇作用の抑制により、バソプレシンアナログの中でユニークです . 他の類似の化合物には、バソプレシン、リプレシン、テルリプレシンがあります . バソプレシンは、抗利尿作用と血管収縮作用の両方を持つ天然ホルモンです . もう1つのアナログであるリプレシンは、尿崩症の治療に使用されますが、デスモプレシンと比較して作用時間が短いです . テルリプレシンは、肝硬変患者の門脈圧亢進性出血の治療における血管収縮作用を主な目的とした、長時間作用型のアナログです . デスモプレシンは、V2受容体に対する選択性と長い作用時間により、水分バランスと出血性疾患に関連する状態の管理に特に効果的です .
類似化合物との比較
Tricyclic Antidepressants (Imipramine, Amitriptyline)
Key Findings :
- Both reduce bedwetting, but this compound acts faster .
- Tricyclics have higher adverse event rates (e.g., 18.5% urinary incontinence vs. 0% with this compound) .
Anticholinergics (Oxybutynin, Tolterodine)
Key Findings :
- This compound monotherapy outperforms oxybutynin (64.1% vs. 92.6% persistence of enuresis at 1 month; p=0.008) .
- This compound + tolterodine achieves higher 3-month remission (86.7%) than this compound + oxybutynin (44.8%; p=0.001) .
Enuresis Alarms
Key Findings :
- Alarms yield more durable results (RR for relapse: 0.58 vs. 9.17 with this compound) .
- Combined this compound + alarm therapy reduces wet nights by 1.35/week vs. alarm alone (p<0.05) .
Tranexamic Acid (TXA) in Perioperative Settings
Key Findings :
Vasopressin Analogues and Peptides
Compound | Binding Energy (kcal/mol) | Clinical Use |
---|---|---|
This compound | -10.57 | Nocturnal enuresis, hemophilia |
Lypressin | -9.84 | Diabetes insipidus (less common) |
Rutin | -13.43 | Experimental (higher affinity) |
Key Findings :
- This compound has superior MM/GBSA energy (-69.77 kcal/mol) compared to lypressin (-67.65 kcal/mol), suggesting stable binding .
生物活性
Desmopressin (DDAVP) is a synthetic analog of vasopressin, primarily used for its antidiuretic and hemostatic properties. Its biological activity is characterized by its interactions with specific receptors in the body, leading to various therapeutic effects. This article explores the biological mechanisms, clinical applications, and associated risks of this compound, supported by data tables and case studies.
This compound primarily acts as an agonist for the vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, this compound stimulates adenylyl cyclase activity, resulting in increased intracellular cyclic AMP (cAMP) levels. This cascade leads to the insertion of aquaporin-2 channels into the luminal membrane of the collecting duct cells, enhancing water reabsorption and thereby reducing urine output .
Key Points of Mechanism:
- V2 Receptor Agonism: Increases water reabsorption in kidneys.
- Adenylyl Cyclase Activation: Elevates cAMP levels.
- Aquaporin Insertion: Enhances membrane permeability to water.
Clinical Applications
This compound is widely used for several medical conditions:
- Diabetes Insipidus: It effectively manages central diabetes insipidus by reducing excessive urination.
- Nocturia: Long-term studies indicate that this compound significantly decreases nocturnal voids in patients with nocturia caused by nocturnal polyuria .
- Bleeding Disorders: It is utilized in treating patients with hemophilia A and von Willebrand disease (VWD) by increasing plasma levels of factor VIII and von Willebrand factor (VWF) during surgical procedures .
Case Studies
-
Bleeding Disorders:
A study involving 66 patients with type 1 or 2 VWD showed a biologic response rate of 27% in type 1 and 18% in type 2 VWD after administration of this compound . The study highlighted that genotype could better predict responses in certain patients. -
Nocturia Treatment:
In a long-term study, patients receiving this compound experienced a reduction in nocturnal voids from an average of 3.1 to 1.3 over 12 months. Upon cessation, voiding frequency returned to baseline levels, indicating treatment dependency .
Efficacy Data Table
Condition | Response Rate | Notes |
---|---|---|
Type 1 VWD | 27% | Higher response compared to type 2 VWD |
Type 2 VWD | 18% | Variability based on subtype |
Nocturia | Significant reduction | Average voids decreased from 3.1 to 1.3 |
Safety Profile and Risks
Despite its efficacy, this compound is associated with risks, particularly hyponatremia, which can occur due to excessive fluid retention. A meta-analysis indicated that this compound use increases the odds of hyponatremia by more than five times compared to placebo .
Hyponatremia Incidence Data Table
Study Population | Hyponatremia Rate | Follow-up Duration |
---|---|---|
General population | 4.4% | 90 days |
Elderly patients | Increased risk | Variable |
Q & A
Q. How can pharmacokinetic studies of desmopressin be optimized to account for its variable absorption routes (e.g., nasal, oral, intravenous)?
Basic Research Question
To address variability in absorption, researchers should employ crossover study designs with standardized dosing protocols. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify plasma this compound levels across administration routes, using MRM transitions specific to its amino acid sequence (e.g., parent ion m/z 534.8 → product ions 120.1, 132.1) . Data normalization should account for inter-individual differences in bioavailability, as demonstrated in excretion studies where nasal administration showed delayed peak plasma concentrations compared to intravenous routes .
Q. What methodological strategies resolve contradictions in this compound’s clinical data, such as conflicting reports on hyponatremia risk in brain injury patients?
Advanced Research Question
Contradictions often arise from heterogeneous patient cohorts or variable monitoring protocols. Researchers should:
- Stratify data by baseline serum sodium levels and intracranial pressure (ICP) measurements, as outlined in Table 2 of clinical studies .
- Apply multivariate regression to isolate this compound’s effect from confounders (e.g., fluid intake, comorbid conditions).
- Use Bayesian meta-analysis to reconcile disparate findings, assigning higher weight to studies with standardized ICP monitoring and sodium tracking over 72-hour intervals .
Q. How can stability-indicating assays for this compound in pharmaceutical formulations address degradation products under stress conditions?
Basic Research Question
A validated RP-HPLC-DAD method with a C18 column and mobile phase (pH 4.5 phosphate buffer:acetonitrile, 75:25 v/v) effectively separates this compound from degradation products (e.g., oxidized or deamidated forms). Method validation should include forced degradation studies (acid/base hydrolysis, thermal stress) and linearity checks (1–50 µg/mL, R² ≥ 0.999) . Quantify degradation products using area normalization and confirm identity via LC-MS/MS .
Q. What experimental designs improve translational validity of this compound’s anti-angiogenic effects observed in murine breast cancer models?
Advanced Research Question
To bridge preclinical and clinical findings:
- Use orthotopic tumor models (e.g., 4T1 murine mammary carcinoma) with this compound doses mimicking human pharmacokinetics (e.g., 0.3 µg/kg subcutaneous) .
- Incorporate longitudinal MRI to track tumor vascularization changes.
- Validate biomarkers (e.g., plasma VEGF levels) in parallel with histopathological analysis of microvessel density (CD31 staining) .
- Address interspecies differences in vasopressin receptor (V2R) expression via qPCR profiling of human vs. murine tumor tissues.
Q. How can researchers ensure specificity in this compound immunoassays given structural similarities to endogenous vasopressin?
Basic Research Question
Leverage LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) to distinguish this compound (1-deamino-8-D-arginine vasopressin) from endogenous vasopressin based on mass shifts (Δm/z = 18.01 Da due to deamination). Cross-validate with competitive ELISA using monoclonal antibodies targeting the synthetic D-arginine moiety .
Q. What statistical approaches are recommended for analyzing this compound’s efficacy in nocturnal enuresis trials with high inter-patient variability?
Advanced Research Question
- Use mixed-effects models to account for repeated measures (e.g., weekly wet nights) and covariates (e.g., bladder capacity, adherence to fluid restriction).
- Apply responder analysis with thresholds (e.g., ≥50% reduction in wet nights) and report confidence intervals for relapse rates post-treatment .
- Conduct subgroup analyses stratified by genetic polymorphisms (e.g., AVPR2 mutations) to identify differential responses .
Q. How can this compound’s role in diabetes insipidus management be evaluated in critically ill patients with fluctuating fluid balance?
Advanced Research Question
- Implement continuous sodium monitoring with point-of-care devices to guide dynamic dose adjustments.
- Design adaptive trials with Bayesian predictive algorithms to individualize dosing based on urine osmolality trends and serum sodium trajectories .
- Compare outcomes (e.g., ICU length of stay) against historical cohorts using propensity score matching.
特性
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLWUMRGJYTJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O12S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16679-58-6 | |
Record name | Desmopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。